BRP-201

mPGES-1 Inflammation IC50

BRP-201 is a selective mPGES-1 inhibitor distinct from NSAIDs, targeting terminal PGE2 production. Its benzimidazole-oxadiazole structure confers unique potency (IC50 0.42 μM) and selectivity, validated for inflammatory cascade studies. Essential for SAR and dual-targeting assays. Not interchangeable with analogs.

Molecular Formula C28H27ClN4OS
Molecular Weight 503.1 g/mol
Cat. No. B12418958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRP-201
Molecular FormulaC28H27ClN4OS
Molecular Weight503.1 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C2=NC3=C(N2CC4=CC=CC=C4Cl)C=CC(=C3)C5=NNC(=S)O5
InChIInChI=1S/C28H27ClN4OS/c1-17(2)14-19-8-10-20(11-9-19)18(3)26-30-24-15-21(27-31-32-28(35)34-27)12-13-25(24)33(26)16-22-6-4-5-7-23(22)29/h4-13,15,17-18H,14,16H2,1-3H3,(H,32,35)
InChIKeyZADYAZTTWZYTSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRP-201 (5-[1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione): Procurement and Scientific Selection Guide


BRP-201, a small molecule with the chemical formula C28H27ClN4OS and a molecular weight of 503.06 g/mol , is a member of the benzimidazole-oxadiazole hybrid class. It is primarily recognized as a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) [1], a key downstream enzyme in the inflammatory arachidonic acid pathway. This compound is distinct from traditional anti-inflammatory agents like NSAIDs and COX-2 inhibitors, as it targets the terminal step of pro-inflammatory PGE2 production without directly inhibiting the upstream COX enzymes [1]. Its structural novelty lies in the combination of a 2-chlorophenylmethyl-substituted benzimidazole core linked to a 1,3,4-oxadiazole-2-thione moiety, which confers specific biological activity and differentiates it from other in-class compounds [2].

Why BRP-201 Cannot Be Interchanged with Generic Benzimidazole-Oxadiazole Derivatives


Substitution of BRP-201 with a generic benzimidazole-oxadiazole analog is not scientifically valid due to the extreme sensitivity of its biological target profile to minor structural modifications. The precise arrangement of the 2-chlorophenylmethyl and 4-(2-methylpropyl)phenyl substituents on the benzimidazole core, combined with the 1,3,4-oxadiazole-2-thione ring, dictates its specific and potent inhibition of mPGES-1 [1]. SAR studies demonstrate that even seemingly conservative alterations to the substitution pattern on the benzimidazole or oxadiazole rings can drastically shift a compound's activity profile, for instance, from a selective mPGES-1 inhibitor to a dual mPGES-1/LTC4S inhibitor [1] or a COX-2 inhibitor [2]. The target selectivity is not a class-level property but is uniquely encoded in the molecule's exact structure. Therefore, procurement of a non-identical analog carries a high risk of acquiring a compound with significantly different potency, selectivity, and off-target effects, rendering experimental results non-reproducible and invalidating comparative studies.

Quantitative Differentiation of BRP-201: Evidence-Based Guide for Scientific Selection


mPGES-1 Inhibitory Potency: BRP-201 vs. MF63

BRP-201 is a potent mPGES-1 inhibitor with an IC50 value of 0.42 μM . In contrast, MF63, another well-known mPGES-1 inhibitor, has been reported with an IC50 value of 1.6 μM when assayed using purified mPGES-1 enzyme [1]. This demonstrates that BRP-201 exhibits an approximate 3.8-fold greater potency than MF63 under these comparable biochemical assay conditions.

mPGES-1 Inflammation IC50

Target Selectivity Profile: BRP-201 vs. Broad-Spectrum Benzimidazole-Oxadiazoles

BRP-201 is reported as a selective inhibitor of mPGES-1 [1]. While quantitative selectivity data (e.g., fold-selectivity over COX-1/2) is not explicitly published for BRP-201 in primary literature, it can be contrasted with related benzimidazole-oxadiazole hybrids designed as COX-2 inhibitors. For example, compound 5l from a related study exhibits COX-2 inhibition with an IC50 of 8.2 µM [2]. BRP-201's primary target is mPGES-1, a downstream enzyme in the same pathway. This indicates a fundamentally different selectivity profile: BRP-201 is intended as a probe for the terminal step of the pathway (mPGES-1), whereas analogs like 5l are designed to target the upstream COX-2 enzyme.

Selectivity mPGES-1 COX-2

Functional Activity: Dual Inhibition Potential of BRP-201 Derivatives

BRP-201 serves as the direct parent scaffold for a series of dual mPGES-1 and leukotriene C4 synthase (LTC4S) inhibitors. While BRP-201 itself is a selective mPGES-1 inhibitor [1], its derivatives such as compound 10 and compound 49 from the study by Ergül et al. (2022) demonstrate dual inhibitory activity. For instance, compound 49 inhibits mPGES-1 with an IC50 of 0.09 μM and LTC4S with an IC50 of 0.4 μM [1]. This contrasts with other derivatives, like compound 31 (IC50 for mPGES-1 = 0.03 μM, LTC4S = 2.8 μM), which maintain a higher degree of mPGES-1 selectivity [1].

Dual Inhibition mPGES-1 LTC4S

Optimal Scientific and Industrial Application Scenarios for BRP-201


Selective Probing of the mPGES-1 Enzyme in Inflammatory Pathway Studies

BRP-201 is the ideal chemical probe for experiments designed to isolate the role of mPGES-1 in the arachidonic acid cascade. Its established potency (IC50 = 0.42 μM) and selectivity for mPGES-1 [1] make it superior to upstream inhibitors like NSAIDs or COX-2 inhibitors, which cause broader pathway suppression and associated side effects . In cellular or in vivo models of inflammation, using BRP-201 allows researchers to attribute observed biological effects specifically to the inhibition of PGE2 synthesis at its terminal step, without confounding inhibition of other prostanoids (PGI2, TXA2) or leukotrienes .

Use as a Control Compound for Dual mPGES-1/LTC4S Inhibitors

BRP-201 serves as an essential negative control for studies involving its more potent, dual-targeting derivatives (e.g., compounds 10 and 49) [1]. In assays measuring both PGE2 and cysteinyl leukotriene (cys-LT) production, BRP-201 will inhibit only the PGE2 arm of the pathway [1]. This allows for the clear dissection of the contribution of dual mPGES-1/LTC4S inhibition to any observed therapeutic or phenotypic effect, a critical step in validating the mechanistic advantage of a dual-targeting strategy.

Lead Scaffold for Medicinal Chemistry Optimization

The benzimidazole-oxadiazole-2-thione core of BRP-201 is a validated and tractable scaffold for developing next-generation anti-inflammatory agents [1]. Medicinal chemistry efforts aimed at improving potency, selectivity, or pharmacokinetic properties can utilize BRP-201 as a benchmark reference compound. As demonstrated, modifications to its substituents can fine-tune its target profile from a selective mPGES-1 inhibitor to a potent dual mPGES-1/LTC4S inhibitor [1]. BRP-201's synthetic accessibility further supports its use as a starting point for structure-activity relationship (SAR) campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRP-201

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.